molecular formula C18H22N2O2 B092265 Phenacaine CAS No. 101-93-9

Phenacaine

Cat. No. B092265
CAS RN: 101-93-9
M. Wt: 298.4 g/mol
InChI Key: QXDAEKSDNVPFJG-UHFFFAOYSA-N
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Description

Phenacaine, also known as holocaine, is a local anesthetic . It is approved for ophthalmic use .


Synthesis Analysis

The synthesis of Phenacaine begins with the condensation of p-phenetidine with triethyl orthoacetate to afford the imino ether (a Pinner salt). Reaction of that intermediate with a second equivalent of the aniline results in a net displacement of ethanol, probably by an addition-elimination scheme, producing the amidine, Phenacaine . In the patented synthesis, phenacetin was used as a precursor. Treatment with phosphorus trichloride (PCl3) gave the enol chloride, and reaction of this intermediate with p-phenetidine then completed the synthesis of Phenacaine .


Molecular Structure Analysis

The molecular formula of Phenacaine is C18H22N2O2 . The IUPAC name is (1E)-N,N’-Bis(4-ethoxyphenyl)ethanimidamide .


Chemical Reactions Analysis

The synthesis of Phenacaine involves a series of chemical reactions starting from the condensation of p-phenetidine with triethyl orthoacetate to form an imino ether. This is followed by a reaction with a second equivalent of aniline, resulting in the displacement of ethanol and the formation of Phenacaine .


Physical And Chemical Properties Analysis

Phenacaine has a molecular weight of 298.3795 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

  • Effect on Regeneration of Corneal Epithelium : Research by Gundersen and Liebman (1944) indicated that Phenacaine (referred to as phenacaine hydrochloride) has minimal damaging effects on corneal epithelium, suggesting its potential use in ophthalmology with low toxicity to the eye tissue (Gundersen & Liebman, 1944).

  • Topical Anesthesia Applications : A study by Monash (1957) explored the effectiveness of Phenacaine (referred to as phenacaine) and other anesthetics in inducing topical anesthesia of unbroken skin. This research contributes to understanding the potential of Phenacaine in topical anesthetic formulations (Monash, 1957).

  • Growth Effects on Microalgae and Cyanobacteria : Suzuki et al. (1998) investigated the influence of procaine hydrochloride, a compound related to Phenacaine, on the growth of various microalgae and cyanobacteria species, highlighting its impact on these organisms and potential applications in biotechnology (Suzuki et al., 1998).

  • Phenanthrene Compounds Research : Although not directly about Phenacaine, studies by Zhang et al. (2013) and others on phenanthrene compounds provide insights into the broader chemical group to which Phenacaine belongs. These studies explore the environmental and biological impacts of phenanthrenes, contributing to an understanding of the behavior and potential applications of similar compounds (Zhang et al., 2013).

properties

IUPAC Name

N,N'-bis(4-ethoxyphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-21-17-10-6-15(7-11-17)19-14(3)20-16-8-12-18(13-9-16)22-5-2/h6-13H,4-5H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDAEKSDNVPFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046062
Record name Phenacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenacaine

CAS RN

101-93-9
Record name Phenacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenacaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3M4D317W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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